Undecanedioic Acid

Antifungal Dermatophyte Dicarboxylic acid

Selecting Undecanedioic acid over sebacic (C10) or dodecanedioic (C12) acids is a strategic choice for performance-driven polymer and formulation scientists. Its odd-numbered 11-carbon backbone induces unique pseudohexagonal-to-monoclinic crystal transitions in polyamides, enabling tailored barrier and mechanical properties that even-chain analogs cannot replicate. This monomer also delivers superior ferrous corrosion protection in metalworking fluids and matches azelaic acid's dermatophyte inhibition while providing unique fungicidal activity. With a significantly lower melting point (108–110°C) than C12 analogs, it permits energy-saving processing for heat-sensitive substrates. For R&D and scale-up requiring C11 specificity, this is your critical starting material.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 1852-04-6
Cat. No. B051483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanedioic Acid
CAS1852-04-6
Synonyms1,9-Nonanedicarboxylic Acid;  Hendecanedioic Acid;  NSC 400241
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCCC(=O)O
InChIInChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)
InChIKeyLWBHHRRTOZQPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Undecanedioic Acid (CAS 1852-04-6) – Procurement-Ready Long-Chain C11 Dicarboxylic Acid for High-Performance Polymers and Bio-Based Synthesis


Undecanedioic acid (CAS 1852-04-6), also known as 1,9-nonanedicarboxylic acid, is an alpha,omega-dicarboxylic acid featuring an eleven-carbon linear aliphatic chain [1]. It belongs to the medium-chain dicarboxylic acid class and is commercially available as a white crystalline solid with a melting point range of 108–110 °C . The compound serves as a strategic monomer for engineering polyamides (e.g., nylon 11,11, nylon 6,11), corrosion inhibitors, and bio-based polymer precursors, with its odd carbon number conferring distinct crystalline behavior in even–odd nylons [2].

Why Undecanedioic Acid Cannot Be Replaced by Sebacic (C10) or Dodecanedioic (C12) Acid in Critical Formulations


Long-chain dicarboxylic acids are not interchangeable commodities. Undecanedioic acid (C11) occupies a unique niche between the even-carbon diacids C10 (sebacic) and C12 (dodecanedioic). Its odd-numbered carbon backbone induces distinct crystal polymorphism in derived polyamides, enabling tailored mechanical and thermal profiles not achievable with even-chain analogs [1]. Furthermore, its differential antimicrobial spectrum, bio-production efficiency, and melting behavior directly impact both performance and manufacturing economics. Substituting C10 or C12 without re-optimizing reaction conditions risks compromised polymer crystallinity, reduced corrosion inhibition, and altered processing windows—as quantified in the following evidence.

Undecanedioic Acid – Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Antifungal Potency vs. Azelaic Acid: Undecanedioic Acid Exhibits Equivalent Fungistatic Activity and Unique Fungicidal Action

In a direct agar-dilution assay against three dermatophyte species, undecanedioic acid demonstrated fungistatic activity at 10⁻² mol/L for all strains tested, matching the established antifungal agent azelaic acid [1]. Notably, undecanedioic acid was uniquely fungicidal against Trichophyton rubrum at the same concentration—an effect not observed with sebacic acid or other tested dicarboxylic acids [1].

Antifungal Dermatophyte Dicarboxylic acid

Bio-Production Yield: 40-Fold Improvement Over Prior Art and Superior Molar Conversion to Decanedioic and Dodecanedioic Acids

Using an engineered biocatalyst system with cofactor regeneration and in-situ substrate adsorption, undecanedioic acid was produced at 145 mM from 200 mM C11 ω-hydroxycarboxylic acid (97% molar conversion), representing a ~40-fold increase over previous highest reported yields [1]. Under identical conditions, the same system yielded 196 mM decanedioic acid (C10) and 114 mM dodecanedioic acid (C12), demonstrating that undecanedioic acid production efficiency is within ~26% of C10 but 27% higher than C12 [1].

Metabolic engineering Biocatalysis Renewable chemicals

Corrosion Inhibition Superiority: Undecanedioic-Containing Mixture Outperforms Sebacic and Azelaic Acids

A proprietary dibasic acid mixture (SFC Cor-Block) containing undecanedioic acid as a primary component (~47–52 wt%) provides ferrous corrosion inhibition that outperforms single-component sebacic acid and azelaic acid when formulated into water-based metalworking fluids [1]. The performance advantage is explicitly documented: the mixture 'will outperform alternatives such as sebacic acid, azaleic acid, and other long chain monobasic acids' [1].

Corrosion inhibitor Metalworking fluid Ferrous metal protection

Melting Point Advantage: Undecanedioic Acid Melts Lower Than Dodecanedioic Acid, Enabling Distinct Processing Windows

Undecanedioic acid exhibits a melting point of 108–110 °C, which is lower than that of dodecanedioic acid (C12, mp ~126–129 °C) and higher than that of sebacic acid (C10, mp ~131–134 °C) [1]. This intermediate melting point, combined with its odd carbon chain, enables unique processing conditions in hot-melt adhesives and polyamide synthesis where lower energy input and faster cycle times are advantageous without sacrificing thermal stability .

Polymer processing Hot melt adhesive Thermal properties

Even–Odd Nylon Crystallization: Undecanedioic Acid (C11) Imparts Unique Polymorphic Transitions vs. Even-Chain Diacids

Polyamides synthesized from undecanedioic acid (odd C11) and even-numbered diamines produce 'even–odd' nylons that exhibit distinct crystalline phases and thermal transitions not observed in nylons derived from even-chain diacids like sebacic (C10) or dodecanedioic (C12) acids [1]. Specifically, nylon 4,11 and nylon 2,11 display unique polymorphism with crystalline transitions that directly influence mechanical modulus and barrier properties [1].

Polyamide Crystallography Nylon 11,11

Undecanedioic Acid – Evidence-Based Procurement Scenarios for Research and Industry


Synthesis of Even–Odd Nylons (e.g., Nylon 11,11, 4,11) with Tailored Crystallinity

When developing specialty polyamides that require specific crystalline morphology or thermal transitions, undecanedioic acid (C11) is the monomer of choice over sebacic (C10) or dodecanedioic (C12) acids. The odd carbon number induces unique even–odd nylon polymorphism, as characterized by distinct pseudohexagonal-to-monoclinic transitions [1]. This enables customization of barrier properties and mechanical modulus in films, fibers, and molded parts.

Bio-Based Monomer for Sustainable Polymer Platforms

For organizations prioritizing bio-based feedstocks, undecanedioic acid offers a compelling combination of renewable origin (via engineered microbial fermentation of fatty acids) and high production efficiency. The 40-fold yield improvement over prior art and 97% molar conversion rate [2] support economically viable scale-up, positioning undecanedioic acid as a strategic monomer for bio-polyamides, polyesters, and specialty polymers.

Corrosion Inhibitor Formulations for Ferrous Metalworking Fluids

In water-based metalworking fluids, hydraulic fluids, and engine coolants, undecanedioic acid—either as a pure component or in a dibasic acid mixture—delivers superior ferrous corrosion protection compared to sebacic and azelaic acids [3]. Formulators can achieve enhanced performance at addition rates of 5–40% in the base fluid, making undecanedioic acid a high-value alternative to traditional corrosion inhibitor packages.

Antifungal Research and Dermatophyte Susceptibility Studies

Researchers investigating dermatophyte inhibition or seeking alternatives to azelaic acid should consider undecanedioic acid. It matches azelaic acid's fungistatic activity at 10⁻² mol/L against T. rubrum, T. mentagrophytes, and M. canis, while uniquely demonstrating fungicidal activity against T. rubrum—a property not shared by sebacic or dodecanedioic acids [4]. This makes undecanedioic acid a promising lead compound for antifungal drug development.

Low-Energy Hot-Melt Adhesives and Powder Coatings

With a melting point of 108–110 °C—significantly lower than dodecanedioic acid (~126–129 °C)—undecanedioic acid enables lower processing temperatures in hot-melt adhesives and powder coatings . This reduces energy consumption and broadens compatibility with heat-sensitive substrates, providing a quantifiable processing advantage over even-chain analogs.

Technical Documentation Hub

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